molecular formula C11H16N2 B595752 (1-Benzylazetidin-3-yl)methanamine CAS No. 1219967-55-1

(1-Benzylazetidin-3-yl)methanamine

Cat. No. B595752
M. Wt: 176.263
InChI Key: UMJRHEQDUBTCKT-UHFFFAOYSA-N
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Description

“(1-Benzylazetidin-3-yl)methanamine” is a chemical compound with the molecular formula C11H16N2 . It is also known as "(1-benzyl-3-azetidinyl)methanamine" . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “(1-Benzylazetidin-3-yl)methanamine” is 1S/C11H16N2.2ClH/c12-6-11-8-13(9-11)7-10-4-2-1-3-5-10;;/h1-5,11H,6-9,12H2;2*1H . The molecular weight of its dihydrochloride form is 249.18 .


Physical And Chemical Properties Analysis

“(1-Benzylazetidin-3-yl)methanamine” is a solid at room temperature . The molecular weight of its dihydrochloride form is 249.18 .

Scientific Research Applications

Chemical Inhibitors in Drug Metabolism

Chemical inhibitors play a crucial role in understanding the metabolism of drugs by inhibiting specific enzymes involved in drug metabolism. This knowledge aids in predicting drug-drug interactions when multiple drugs are administered, highlighting the importance of in vitro assessment of CYP isoforms contributions to drug metabolism (Khojasteh et al., 2011).

Environmental Toxicology and Pharmacology

The environmental impact and toxicological profiles of compounds are critical in assessing their safety. For instance, studies on benzophenone-3, a common component in sunscreens, reveal its potential impact on aquatic ecosystems, underscoring the importance of understanding the environmental persistence and toxicity of chemical compounds (Kim & Choi, 2014).

Antimicrobial Agents

Benzofuran and its derivatives have been found to possess significant antimicrobial properties, serving as a basis for developing new therapeutic agents against resistant microbes. The unique structural features and biological activities of benzofuran compounds highlight the ongoing search for efficient antimicrobial candidates (Hiremathad et al., 2015).

Psychoactive Substance Research

Research on novel psychoactive substances, including their pharmacology, toxicity, and potential therapeutic applications, is vital for understanding their effects on the human brain and behavior. This includes studies on methoxetamine and its potent hallucinogenic properties, contributing to the broader knowledge of psychoactive drug effects and risks (Zawilska, 2014).

Energy Conversion and Storage

Biological hydrogen methanation represents a promising approach for converting surplus energy from renewable sources into natural gas, demonstrating the significance of research in energy conversion and storage technologies. This area of study addresses physical limitations of the fermentation process and aims to enhance environmental conditions for bacterial biomass (Lecker et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing and wash it before reuse) .

properties

IUPAC Name

(1-benzylazetidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-6-11-8-13(9-11)7-10-4-2-1-3-5-10/h1-5,11H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJRHEQDUBTCKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693525
Record name 1-(1-Benzylazetidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzylazetidin-3-yl)methanamine

CAS RN

1219967-55-1
Record name 1-(1-Benzylazetidin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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